丹参新坤A

描述

Danshen, the dried root or rhizome of Salvia miltiorrhiza Bge., is a traditional and folk medicine predominantly used in Asian countries. It has been reported to contain 201 compounds, including lipophilic diterpenoids, water-soluble phenolic acids, and other constituents. These compounds exhibit a range of pharmacological activities such as anti-inflammatory, antioxidant, antitumor, anti-atherogenic, and antidiabetic effects .

Synthesis Analysis

The synthesis of compounds from Danshen, such as (+)-salvianolic acid A, has been achieved through a series of reactions starting from inexpensive materials like ortho-vanillin and sodium Danshensu. The process includes a Wittig reaction, demethylation, and deprotection of allylic groups, resulting in a practical method for large-scale synthesis . Additionally, the synthesis and characterization of danshensu and its isomers have been described, involving Knoevenagel condensation, asymmetric dihydroxylation, and reductive dehydroxylation .

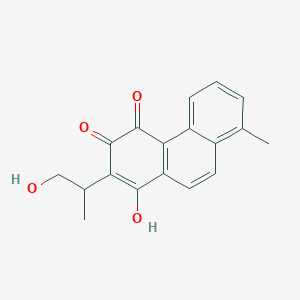

Molecular Structure Analysis

The molecular structures of Danshen compounds have been extensively characterized using various spectroscopic techniques such as NMR, FTIR, Raman, and HR mass spectroscopy. The optical purities of danshensu enantiomers and intermediates were determined using HPLC methods with chiral stationary phases .

Chemical Reactions Analysis

Danshen constituents, particularly tanshinones, interact with multiple molecular targets in cardiovascular diseases. These interactions include modulation of enzymes and receptors such as endothelial nitric oxide synthase (eNOS), AMP-activated protein kinase, and proprotein convertase subtilisin/kexin type 9 . Ursolic acid, another compound from Danshen, has been shown to upregulate eNOS and downregulate Nox4 expression in human endothelial cells .

Physical and Chemical Properties Analysis

The physicochemical properties of danshensu and its related compounds have been studied through thermal analysis, including DSC and TGA. These studies are essential for understanding the specificity of danshensu as a potential active pharmaceutical ingredient (API) in drug formulation . The chemical analysis of Danshen also includes advanced techniques such as LC, LC-MS, and capillary electrophoresis, which are crucial for quality control .

Relevant Case Studies

Danshen has been used in clinical settings for the treatment of cardiovascular diseases such as coronary artery disease and other cardiovascular conditions. Its efficacy in improving microcirculation, causing coronary vasodilation, and protecting against myocardial ischemia has been documented . Clinical trials have shown that certain Danshen products are effective and safe for treating cardiovascular diseases, although more high-quality, randomized clinical trials are needed .

科学研究应用

化学成分和药理靶点

丹参新坤A是一种在丹参中发现的化合物,其参与血栓性疾病的治疗已被研究。一项使用超高效液相色谱结合线性离子阱-Orbitrap质谱仪(UHPLC-LTQ-Orbitrap MS)和网络药理学的研究将丹参新坤A鉴定为丹参中的关键化学成分,可能通过内分泌系统、信号转导和神经系统调节等多种途径干预血栓性疾病(葛等人,2019)。

药代动力学和代谢分析

服用复方丹参片后,在生物体液中检测到了丹参新坤A。超高效液相色谱/四极杆飞行时间质谱法鉴定了大鼠生物体液中复方丹参片的代谢物,突出了丹参新坤A在中药药理和活性机理研究中的作用(吕等人,2010)。

临床应用和治疗潜力

含有丹参新坤A的丹参已广泛用于中药,特别是用于心脑血管疾病。其在心绞痛、高脂血症和急性缺血性卒中的临床应用得到了传统实践和一些临床试验的支持(周、左和周,2005)。

分子机制和心血管作用

丹参新坤A作为丹参化学成分的一部分,对其各种心血管作用做出了贡献。这些作用包括改善微循环、引起冠状动脉扩张和抑制血栓素形成,使其有益于冠状动脉疾病和其他心血管疾病患者(程,2007)。

抗癌潜力

对丹参及其成分丹参新坤A的研究显示出潜在的抗癌作用。一项研究表明,丹参可以提高结肠癌患者的生存率,并提示其成分(包括丹参新坤A)可能通过抑制增殖和诱导癌细胞凋亡发挥这种保护作用(林等人,2017)。

安全和危害

Safety data sheets suggest that adequate ventilation should be ensured when handling Danshenxinkun A. Accessible safety shower and eye wash station should be provided. Personal protective equipment such as safety goggles with side-shields, protective gloves, and impervious clothing should be worn. A suitable respirator should also be used .

作用机制

Danshenxinkun A is a natural compound that can be isolated from Tanshen, a plant used in traditional Chinese medicine . This compound has been studied for its potential therapeutic effects on heart diseases .

Target of Action

It’s suggested that danshenxinkun a may aid thrombosis treatment by modulating endocrine, signaling, cell, and nervous pathways .

Mode of Action

It’s known that Danshenxinkun A has anti-inflammatory properties and can inhibit gsh-px activities in vitro . It’s also suggested that Danshenxinkun A may have an inhibitory effect on platelet aggregation induced by arachidonic acid .

Pharmacokinetics

It’s known that danshenxinkun a is liposoluble , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

Danshenxinkun A has been shown to reduce the size of myocardial infarcts and improve cardiac function in experimental models . This suggests that Danshenxinkun A may have potential therapeutic effects in the treatment of heart diseases.

Action Environment

It’s known that danshenxinkun a is liposoluble , which may influence its stability and efficacy in different environments.

属性

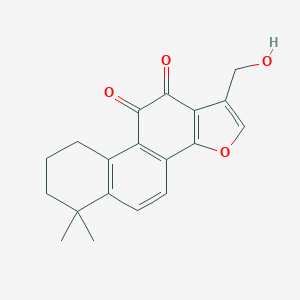

IUPAC Name |

1-hydroxy-2-(1-hydroxypropan-2-yl)-8-methylphenanthrene-3,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c1-9-4-3-5-12-11(9)6-7-13-15(12)18(22)17(21)14(16(13)20)10(2)8-19/h3-7,10,19-20H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRGPQNRHXNRJFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C(=C3O)C(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20923661 | |

| Record name | 1-Hydroxy-2-(1-hydroxypropan-2-yl)-8-methylphenanthrene-3,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20923661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Danshenxinkun A | |

CAS RN |

121064-74-2, 65907-75-7 | |

| Record name | Tanshinone VI | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121064-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Danshenxinkun A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065907757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tanshinone VI | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121064742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxy-2-(1-hydroxypropan-2-yl)-8-methylphenanthrene-3,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20923661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DANSHENXINKUN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I91BP9H8PF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

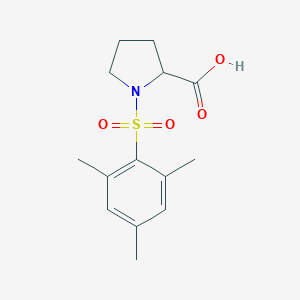

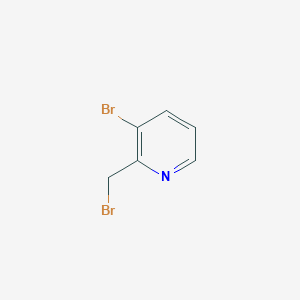

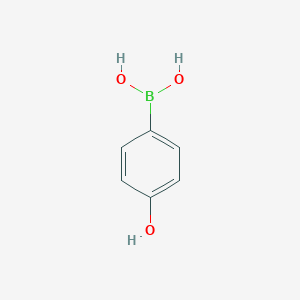

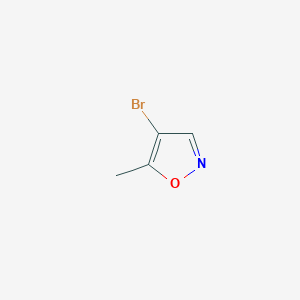

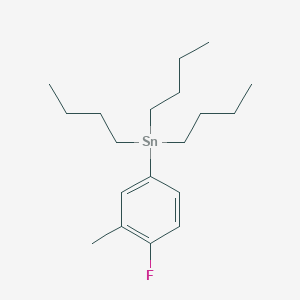

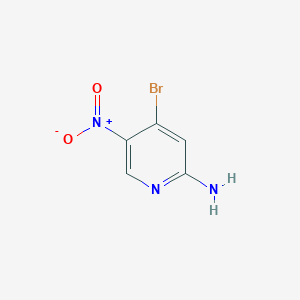

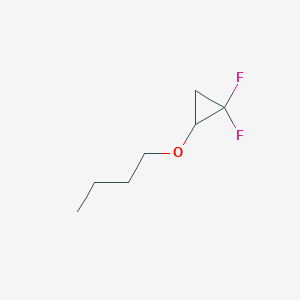

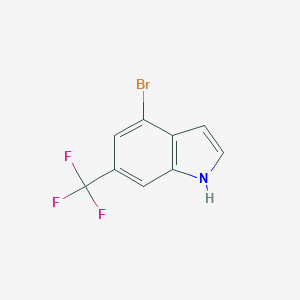

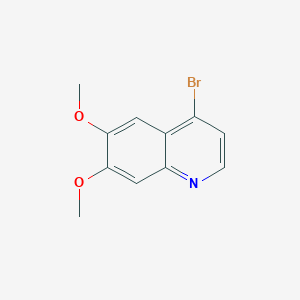

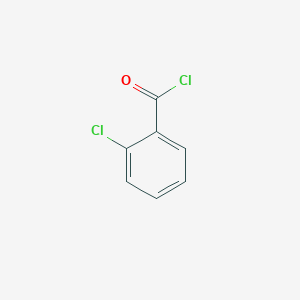

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Danshenxinkun A and where is it found?

A1: Danshenxinkun A is a diterpenoid primarily isolated from the roots of Salvia miltiorrhiza, also known as Danshen, a plant used in traditional Chinese medicine. [, , , , , ]

Q2: What is the molecular formula and weight of Danshenxinkun A?

A2: While the provided abstracts don't explicitly state the molecular weight, they mention the molecular formula of Danshenxinkun A as C20H21O4. [] Based on this formula, the calculated molecular weight is 325.37 g/mol.

Q3: Has Danshenxinkun A shown any promising biological activities?

A3: Research suggests that Danshenxinkun A exhibits selective inhibition of rabbit platelet aggregation induced by arachidonic acid. [] This finding implies potential applications in cardiovascular health.

Q4: Are there other compounds similar to Danshenxinkun A found in Salvia miltiorrhiza?

A4: Yes, Salvia miltiorrhiza contains various other diterpenoids, particularly tanshinones. For example, Danshenxinkun B and D, along with dehydromiltirone and miltirone, have been isolated alongside Danshenxinkun A. [, , ] Some studies also identified acetyl danshenxinkun A, a structurally related compound. []

Q5: Has Danshenxinkun A been investigated for its potential in treating specific diseases?

A5: Although research on Danshenxinkun A is still in its early stages, one study explored its potential in treating Alzheimer's disease. The study found that a Danshen-containing plasma, potentially containing Danshenxinkun A, demonstrated neuroprotective effects in an ex vivo model. []

Q6: What analytical techniques have been employed to isolate and characterize Danshenxinkun A?

A6: Researchers have utilized various chromatographic techniques, such as silica gel column chromatography and Sephadex LH-20 column chromatography, to isolate Danshenxinkun A. [] The identification and structural elucidation rely heavily on spectroscopic methods, including but not limited to Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). [, , , ]

Q7: Are there any known challenges in studying and potentially developing Danshenxinkun A for therapeutic use?

A7: One challenge lies in the relatively low abundance of Danshenxinkun A in Salvia miltiorrhiza. [] This low concentration may pose difficulties in obtaining sufficient quantities for extensive research and development. Further investigation is needed to fully understand its pharmacological properties, safety profile, and potential for therapeutic applications.

Q8: What is the historical context of Danshenxinkun A research?

A8: While the provided abstracts don't delve into the specific timeline of Danshenxinkun A research, they highlight its emergence within the broader study of Salvia miltiorrhiza constituents. The isolation and identification of Danshenxinkun A likely stemmed from efforts to unravel the diverse chemical profile of Salvia miltiorrhiza, driven by its long history in traditional Chinese medicine. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(3-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B152555.png)

![3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B152556.png)